molecular formula C11H12N2O2 B14045907 Ethyl 2-methyl-2H-indazole-6-carboxylate

Ethyl 2-methyl-2H-indazole-6-carboxylate

Cat. No.: B14045907
M. Wt: 204.22 g/mol
InChI Key: FYPUYHFZWFRVOA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-methyl-2H-indazole-6-carboxylate is unique due to the presence of the ethyl ester and methyl groups, which confer specific chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to other indazole derivatives .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-methylindazole-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-9-7-13(2)12-10(9)6-8/h4-7H,3H2,1-2H3

InChI Key

FYPUYHFZWFRVOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NN(C=C2C=C1)C

Origin of Product

United States

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